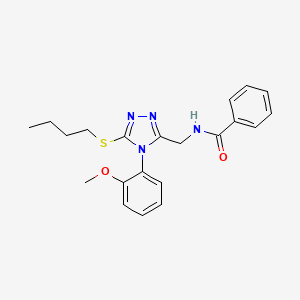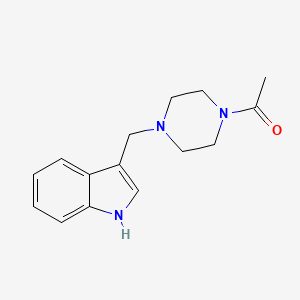![molecular formula C12H15Cl2N3O3 B2977791 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide CAS No. 2094876-90-9](/img/structure/B2977791.png)
2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide, also known as DCPIB, is a compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective blocker of volume-regulated anion channels (VRACs), which play a crucial role in regulating cell volume and ion homeostasis.
Mechanism of Action
2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide selectively blocks VRACs, which are transmembrane proteins that regulate cell volume and ion homeostasis. VRACs are activated in response to cell swelling, which leads to the efflux of chloride and other anions, resulting in cell volume regulation. This compound inhibits VRACs by binding to a specific site on the channel, preventing the efflux of chloride ions.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to inhibit astrocytic swelling and reduce extracellular potassium levels, leading to a decrease in synaptic transmission. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In cardiovascular research, this compound has been shown to protect against ischemia-reperfusion injury in the heart by reducing infarct size and improving cardiac function.
Advantages and Limitations for Lab Experiments
2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide has several advantages for lab experiments, including its selectivity for VRACs, its ability to inhibit VRACs in various cell types, and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for the study of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide. In neuroscience, further research is needed to elucidate the role of VRACs in synaptic transmission and to investigate the potential therapeutic applications of this compound in neurological disorders. In cancer research, further research is needed to investigate the mechanisms underlying the anticancer effects of this compound and to develop this compound-based therapies for cancer. In cardiovascular research, further research is needed to investigate the potential cardioprotective effects of this compound in various models of heart disease.
Synthesis Methods
The synthesis of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with 4-hydroxybutan-2-one in the presence of thionyl chloride and dimethylformamide. The resulting product is then reacted with formamide to produce this compound. The purity of this compound can be improved through further purification methods such as recrystallization and column chromatography.
Scientific Research Applications
2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide has been extensively studied in various fields of scientific research, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to inhibit VRACs in astrocytes, which play a crucial role in regulating extracellular potassium levels and synaptic transmission. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In cardiovascular research, this compound has been shown to protect against ischemia-reperfusion injury in the heart.
properties
IUPAC Name |
5,6-dichloro-N-[2-(4-hydroxybutan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3/c1-7(2-3-18)17-10(19)6-16-12(20)8-4-9(13)11(14)15-5-8/h4-5,7,18H,2-3,6H2,1H3,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDJRGGOPMDWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2977712.png)
![5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977713.png)

![1-(4-Fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2977718.png)
![3-(3,4-Dimethylphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2977719.png)
![tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate](/img/structure/B2977721.png)


![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)



